REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([OH:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O)(C)C.C([O-])(O)=O.[Na+]>CC(C)=O.[O-2].[Cr+6].[O-2].[O-2]>[Cl:1][C:2]1[C:7]([C:8](=[O:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The solution was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The solution was filtered through a bed of Celite
|
Type
|
WASH
|
Details
|
The solids were washed by DCM
|
Type
|
CUSTOM
|
Details
|
The organic phase of the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.63 mmol | |
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |